1,4-dihidróxi-2-halo-benzoides

1,4-Dihydroxy-2-halobenzenoids are a class of organic compounds characterized by the presence of two hydroxyl groups at positions 1 and 4 of a benzene ring with a halogen atom attached to position 2. These molecules exhibit a unique structural framework that can be further modified through various functional groups, making them versatile building blocks for synthetic chemistry. The halogen substituent (commonly bromine or chlorine) influences the reactivity profile, often serving as a site for substitution reactions such as halide exchange and radical transformations. Additionally, the hydroxyl groups contribute to the polarity and solubility of these compounds, which can be crucial in various pharmaceutical, agricultural, and material science applications. The diverse chemical properties of 1,4-dihydroxy-2-halobenzenoids make them valuable intermediates for developing novel materials, drugs, and agrochemicals.

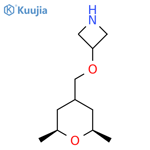

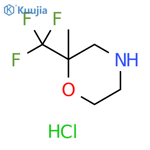

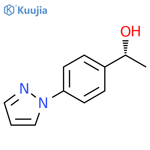

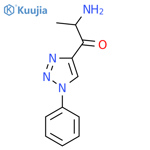

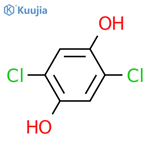

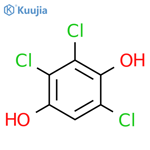

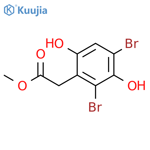

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

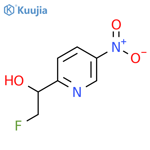

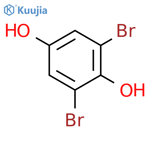

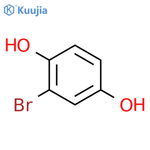

|

2,6-Dibromobenzene-1,4-diol | 3333-25-3 | C6H4Br2O2 |

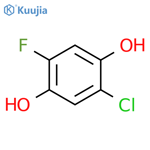

|

1,4-Benzenediol, 2-chloro-5-fluoro- | 186589-80-0 | C6H4ClFO2 |

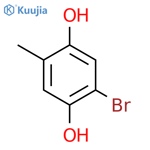

|

1,4-Benzenediol,2-bromo-5-methyl- | 67289-05-8 | C7H7BrO2 |

|

Bromohydroquinone | 583-69-7 | C6H5BrO2 |

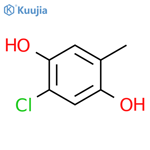

|

2-Chloro-5-methylbenzene-1,4-diol | 5465-62-3 | C7H7ClO2 |

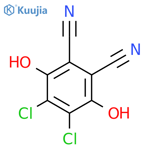

|

2,3-Dicyano-5,6-dichlorohydroquinone | 4640-41-9 | C8H2Cl2N2O2 |

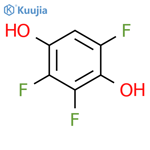

|

1,4-Benzenediol, 2,3,5-trifluoro- | 654-37-5 | C6H3F3O2 |

|

2,5-Dichlorobenzene-1,4-diol | 824-69-1 | C6H4Cl2O2 |

|

2,3,5-trichlorobenzene-1,4-diol | 608-94-6 | C6H3Cl3O2 |

|

methyl (2,4-dibromo-3,6-dihydroxyphenyl)acetate | 172940-28-2 | C9H8Br2O4 |

Literatura Relacionada

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornecedores recomendados

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados